
Ziprasidone Sulfoxide
概要
説明
Ziprasidone sulfoxide is a primary oxidative metabolite of ziprasidone, a second-generation antipsychotic used to treat schizophrenia and bipolar disorder. It is formed via cytochrome P450 (CYP)-mediated oxidation of the parent drug’s benzisothiazole moiety, introducing a sulfoxide group (S=O) . Unlike ziprasidone, which exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors, this compound demonstrates negligible receptor binding, rendering it pharmacologically inactive . Approximately 46% of circulating radioactivity in human serum post-administration is attributed to this compound and its sulfone derivative, though neither contributes significantly to therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone Sulfoxide typically involves the oxidation of Ziprasidone. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid, and other peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products. The use of catalysts and optimized reaction parameters further improves the scalability of the process.
化学反応の分析
Metabolic Formation Pathways
Ziprasidone sulfoxide is primarily generated via hepatic metabolism through two enzymatic pathways:
1.1 Aldehyde Oxidase-Mediated Oxidation
-
Aldehyde oxidase catalyzes the oxidation of ziprasidone's benzisothiazole sulfur atom to form this compound .
-
Reaction:
1.2 CYP3A4-Mediated Oxidation
-
Cytochrome P450 3A4 (CYP3A4) contributes to the oxidation of ziprasidone, though this pathway accounts for less than one-third of total metabolic clearance .
Further Oxidation to Ziprasidone Sulfone
This compound undergoes additional oxidation to form ziprasidone sulfone, a secondary metabolite :
pH-Dependent Stability
Studies indicate that this compound remains stable under physiological pH (7.4) but degrades under acidic conditions (pH < 3), forming decomposition products .
Synthetic Byproduct Formation
During ziprasidone synthesis, sulfoxide derivatives may form as impurities if oxidation conditions are not strictly controlled .
Key Reaction Data
Analytical Detection
Chromatographic methods (HPLC) with UV detection are used to quantify this compound, showing a relative retention time of 0.11 compared to ziprasidone . Impurity limits are set at ≤0.5% in pharmaceutical formulations .
Pharmacological Implications
科学的研究の応用
Ziprasidone Sulfoxide has several scientific research applications, including:
Pharmacokinetic Studies: Understanding the metabolism and bioavailability of Ziprasidone.
Pharmacodynamic Studies: Investigating the biological activity and efficacy of Ziprasidone and its metabolites.
Drug Development: Exploring the potential of this compound and its derivatives as therapeutic agents.
Analytical Chemistry: Developing analytical methods for the detection and quantification of Ziprasidone and its metabolites in biological samples.
作用機序
The mechanism of action of Ziprasidone Sulfoxide is closely related to that of Ziprasidone. It involves the modulation of neurotransmitter systems in the brain, particularly serotonin and dopamine receptors. This compound binds to serotonin-2A (5-HT2A) and dopamine D2 receptors, contributing to its antipsychotic effects. The compound’s interaction with these receptors helps alleviate symptoms of schizophrenia and bipolar disorder by balancing neurotransmitter levels and reducing abnormal brain activity.
類似化合物との比較
Other Sulfoxide Metabolites
Albendazole Sulfoxide
Albendazole sulfoxide, a metabolite of the anthelmintic drug albendazole, contrasts with ziprasidone sulfoxide in pharmacological activity. Albendazole sulfoxide is the primary active metabolite, exerting antiparasitic effects by binding to β-tubulin in helminths . Its formation involves CYP3A4/5-mediated oxidation, similar to this compound, but its metabolic stability in human liver microsomes (HLMs) is higher, with slower clearance rates .
Benzisothiazole Piperazine Sulfoxide (BITP-Sulfoxide) BITP-sulfoxide, another ziprasidone metabolite, arises from oxidative cleavage of the benzisothiazole ring. Like this compound, BITP-sulfoxide has minimal receptor affinity but exhibits distinct metabolic pathways, involving both CYP3A4 and aldehyde oxidase .
Key Differences :
- Activity : Albendazole sulfoxide is pharmacologically active, whereas this compound and BITP-sulfoxide are inactive.
- Metabolic Stability : Albendazole sulfoxide shows prolonged stability in HLMs compared to this compound .
Sulfone Derivatives
Ziprasidone Sulfone
Ziprasidone sulfone, a further oxidized metabolite, is more polar and metabolically stable than the sulfoxide. Despite this, it also lacks receptor affinity, aligning with trends observed in sulfone derivatives of other compounds (e.g., benzofuran sulfones in ), which often exhibit reduced bioactivity compared to sulfoxides .
BITP-Sulfone
BITP-sulfone, a lactam derivative of BITP-sulfoxide, demonstrates even lower solubility and faster renal clearance, highlighting the impact of oxidation state on pharmacokinetics .
Key Differences :
- Polarity : Sulfones > sulfoxides > parent sulfides.
- Bioactivity : Sulfones generally show lower receptor binding than sulfoxides (e.g., benzofuran sulfones in exhibit higher IC50 values than sulfoxides) .
Structural Analogs
Benzofuran Sulfoxide Derivatives
In a study of SIRT2 inhibitors, benzofuran sulfoxide derivatives (e.g., compound 6e) displayed weaker inhibitory activity (IC50 = 15.68 µM) compared to their sulfone counterparts (IC50 = 2.45 µM for compound 7e) . This mirrors this compound’s low activity, suggesting sulfoxides may sterically hinder target interactions due to chirality or reduced lipophilicity .
Omeprazole
Omeprazole, a proton-pump inhibitor, is a sulfoxide prodrug activated in acidic environments. Unlike this compound, omeprazole’s sulfoxide group is essential for its mechanism of action, forming disulfide bonds with H+/K+ ATPase pumps .
Key Differences :
- Functionality : Omeprazole’s sulfoxide is pharmacologically critical, while this compound is inactive.
- Chirality : Both compounds exhibit stereoselective metabolism, but only omeprazole’s (S)-enantiomer is therapeutically relevant .
Metabolic Stability and CYP Interactions
This compound’s metabolic stability was evaluated in HLMs alongside five other sulfoxide/sulfone metabolites (e.g., albendazole sulfoxide, montelukast sulfone).
- Tier 1 (HLM Incubations) : Measures NADPH-dependent metabolism and chemical instability.
- Tier 2 (Recombinant CYP Enzymes) : Identifies CYP isoforms involved in oxidation (e.g., CYP3A4 for this compound) .
CYP Inhibition Potential: this compound’s CYP inhibition was assessed using IC50 values derived from LC-MS/MS metabolite profiling (). While results are unspecified, comparative studies suggest sulfoxides generally exhibit weaker CYP inhibition than parent compounds due to reduced lipophilicity .
Table 1: Comparative Overview of this compound and Analogs
Table 2: Sulfoxide vs. Sulfone Bioactivity Trends
生物活性
Ziprasidone sulfoxide is a metabolite of the atypical antipsychotic drug ziprasidone, primarily used in the treatment of schizophrenia and bipolar disorder. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the current research on this compound, focusing on its pharmacological effects, mechanisms of action, and implications in clinical settings.
This compound is formed through the oxidation of ziprasidone, resulting in a mass increase of 16 amu due to the addition of an oxygen atom. This metabolic transformation is significant as it influences the drug's pharmacokinetics and pharmacodynamics.
This compound exhibits several biological activities that contribute to its pharmacological profile:
- Aromatase Inhibition : Recent studies indicate that ziprasidone demonstrates potent aromatase inhibitory activity, which may have implications for breast cancer treatment. The compound effectively blocks the cell cycle at the G1-S phase, inducing apoptosis in cancer cells .
- Cytotoxic Effects : Research shows that ziprasidone and its metabolites, including this compound, induce cytotoxicity and genotoxicity in human peripheral lymphocytes. This suggests a potential risk for adverse effects in long-term use .
- Antipsychotic Activity : Ziprasidone is known for its efficacy in treating psychotic disorders. Its metabolite may contribute to this activity through similar receptor binding profiles as the parent compound.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its metabolism via cytochrome P450 enzymes, particularly CYP3A4 and aldehyde oxidase. The formation of this compound can affect the overall therapeutic outcomes and interactions with other drugs .
Parameter | Ziprasidone | This compound |
---|---|---|
Metabolic Pathways | CYP3A4, Aldehyde Oxidase | Primarily CYP3A4 |
Half-Life | 7 hours | Not extensively studied |
Bioavailability | 60% | Not directly measured |
Major Excretion Route | Urine | Urine |
Case Studies
- Antipsychotic Efficacy : A clinical case study highlighted that patients treated with ziprasidone showed significant improvement in manic symptoms associated with bipolar disorder. The role of this compound in enhancing these effects remains to be fully elucidated .
- Cytotoxicity Assessment : A study involving human lymphocytes demonstrated that both ziprasidone and its metabolites, including this compound, exhibited cytotoxic and genotoxic effects. This raises concerns regarding their long-term safety in clinical use .
Research Findings
Recent investigations have focused on the stability and binding affinity of this compound to various receptors:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for producing Ziprasidone Sulfoxide, and what analytical methods validate its purity?
this compound is synthesized via oxidative metabolism of Ziprasidone, primarily through cytochrome P450 (CYP) enzymes. In vitro synthesis can involve controlled oxidation of Ziprasidone using reagents like hydrogen peroxide or enzymatic systems. Analytical validation typically employs high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial standards. For purity assessment, system suitability tests (e.g., resolution ≥1.5 between this compound and related impurities) and relative standard deviation (RSD ≤10%) are critical .
Q. How do researchers characterize the stability of this compound under varying physiological conditions?
Stability studies use accelerated degradation protocols (e.g., exposure to light, heat, or acidic/alkaline conditions) followed by LC-MS/MS analysis. Key parameters include degradation kinetics and identification of breakdown products. For instance, under acidic conditions, this compound may undergo retro-cyclization, necessitating pH-controlled storage solutions in experimental settings .
Q. What chromatographic techniques are optimal for distinguishing this compound from its parent drug and other metabolites?
Reverse-phase HPLC with a C18 column and mobile phases containing acetonitrile and phosphate buffer (pH 3.0) is widely used. Method validation requires resolution ≥6.0 between this compound and structurally similar metabolites (e.g., Ziprasidone sulfone). Mass spectrometry further confirms identity through fragmentation patterns .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate the CYP inhibition potential of this compound in vitro?
CYP inhibition assays involve human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6). Incubations with probe substrates (e.g., midazolam for CYP3A4) and varying concentrations of this compound determine IC50 values. Positive controls (e.g., ketoconazole) and negative controls (solvent-only) are mandatory. Statistical analysis should account for non-linear kinetics and metabolite-mediated inhibition .
Q. How do researchers reconcile contradictory data on the pharmacokinetic behavior of this compound across species?
Species-specific differences in CYP expression and metabolic clearance require cross-species comparative studies. For example, rat models may overestimate sulfoxide accumulation due to lower sulfone formation rates. Physiologically based pharmacokinetic (PBPK) modeling can extrapolate in vitro data to predict human exposure, but validation against clinical plasma samples is essential .
Q. What methodologies address the challenges of quantifying this compound in complex biological matrices?
Solid-phase extraction (SPE) coupled with LC-MS/MS improves sensitivity in plasma or brain homogenates. Matrix effects are mitigated using isotope-labeled internal standards (e.g., deuterated this compound). Calibration curves must cover clinically relevant concentrations (0.1–100 ng/mL), with precision (RSD ≤15%) and accuracy (85–115%) validated per FDA guidelines .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) models refine risk assessments for this compound-mediated drug interactions?
IVIVE integrates hepatic intrinsic clearance (from microsomal stability assays) and plasma protein binding data to predict systemic exposure. For instance, if this compound shows potent CYP2C8 inhibition in vitro but low free plasma concentrations in vivo, the clinical risk may be negligible. Uncertainty analysis should quantify variability in enzyme abundance and binding affinity .
Q. Data Interpretation and Contradictions
Q. How should researchers interpret conflicting reports on the neuropharmacological activity of this compound?
Discrepancies may arise from assay conditions (e.g., receptor binding vs. functional cAMP assays). Meta-analyses should evaluate study quality using tools like GRADE, prioritizing studies with blinded design, adequate sample sizes, and validated endpoints. For example, sulfoxide’s D2 receptor binding affinity may differ between rodent and human striatal preparations due to assay pH or temperature .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?
Non-linear mixed-effects modeling (NONMEM) accounts for inter-individual variability in toxicokinetic parameters. Hill slope coefficients quantify steepness of dose-response curves, while Bayesian methods incorporate prior data (e.g., from parent drug studies) to reduce uncertainty in low-dose extrapolation .
特性
IUPAC Name |
6-chloro-5-[2-[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29(28)24-21/h1-4,11,13H,5-10,12H2,(H,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYQWGUKBVTGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NS(=O)C5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580482 | |
Record name | 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188797-80-0 | |
Record name | Ziprasidone sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188797800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZIPRASIDONE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV7CA4473 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。